molecular formula C14H21N5O3S B2913350 1,3,5-trimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-sulfonamide CAS No. 1797022-32-2

1,3,5-trimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B2913350
CAS RN: 1797022-32-2
M. Wt: 339.41
InChI Key: AAUJRSUMOVQCKZ-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H21N5O3S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Cytotoxicity and Enzyme Inhibition : Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against tumor and non-tumor cell lines. These compounds also demonstrated inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II), with some showing superior CA inhibitory activity compared to the reference compound acetazolamide. This suggests potential applications in targeting carbonic anhydrase-related diseases (Kucukoglu et al., 2016).

Antiproliferative Activities

  • Antiproliferative Effects : Certain pyrazole-sulfonamide derivatives have been designed, synthesized, and tested for their in vitro antiproliferative activities against HeLa and C6 cell lines, showing cell selective effects and broad spectrum antitumor activities comparable to commonly used anticancer drugs (Mert et al., 2014).

Hybrid Molecules for Multiple Bioactivities

  • Hybrid Compound Development : Sulfonamides have been part of the development of hybrid compounds that incorporate pharmacophores like pyrazoline and sulfonamide in a single molecule. This approach aims at designing new compounds with potent activity for several bioactivities, including enzyme inhibition and low cytotoxicity, which is crucial for developing novel therapeutic agents (Ozmen Ozgun et al., 2019).

Metal Complexes with Inhibitory Activities

  • Metal Complexes and Enzyme Inhibition : Metal complexes of pyrazole-based sulfonamide have been synthesized and shown to inhibit human erythrocyte carbonic anhydrase isoenzymes I and II more effectively than the free ligand, suggesting the potential for the development of new CA inhibitors (Büyükkıdan et al., 2017).

Dual Enzyme Inhibition

  • Designing Dual Inhibitors : Research has focused on designing N-sulfonamide 2-pyridone derivatives as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. These compounds combine the inhibitory activities of two critical enzymes into one molecule, offering a promising approach for developing new antimicrobial agents (Azzam et al., 2020).

properties

IUPAC Name

1,3,5-trimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-10-14(11(2)18(3)16-10)23(20,21)17-12-8-15-19(9-12)13-4-6-22-7-5-13/h8-9,13,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUJRSUMOVQCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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